2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

Anticancer CDK1 Kinase inhibition

2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS 106636-47-9), with the molecular formula C12H9N3O2S and a molecular weight of 259.29 g/mol , belongs to the imidazo[2,1-b]thiazole class. This compound serves as a fundamental scaffold in medicinal chemistry, characterized by a fused bicyclic core with a methyl group at position 2 and a para-nitrophenyl substituent at position Its structure provides a platform for further functionalization via the reactive methyl group, the nitro group, and the available position 5, enabling the synthesis of diverse analogs with potential anticancer, antimicrobial, and kinase inhibitory activities.

Molecular Formula C12H9N3O2S
Molecular Weight 259.29 g/mol
CAS No. 106636-47-9
Cat. No. B5838218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
CAS106636-47-9
Molecular FormulaC12H9N3O2S
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O2S/c1-8-6-14-7-11(13-12(14)18-8)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3
InChIKeyTVNZIVGSNZNQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole: Core Imidazo[2,1-b]thiazole Building Block for Procuring Bioactive Compounds


2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS 106636-47-9), with the molecular formula C12H9N3O2S and a molecular weight of 259.29 g/mol , belongs to the imidazo[2,1-b]thiazole class. This compound serves as a fundamental scaffold in medicinal chemistry, characterized by a fused bicyclic core with a methyl group at position 2 and a para-nitrophenyl substituent at position 6. Its structure provides a platform for further functionalization via the reactive methyl group, the nitro group, and the available position 5, enabling the synthesis of diverse analogs with potential anticancer, antimicrobial, and kinase inhibitory activities [1].

Why Unscoped Substitution of 2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole Leads to Failed Reactions and Incompatible Profiles


Simple replacement of 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole with non-nitrophenyl or differently substituted analogs is not permissible without risking failed syntheses and altered biological outcomes. The electron-withdrawing para-nitro group modulates the electron density of the imidazo-thiazole core, governing electrophilic substitution reactivity at position 5 and influencing the stability of reaction intermediates [1]. In anticancer assays, derivatives bearing a 4-nitrophenyl group showed the highest potency compared to analogs with other substituents, demonstrating that the 4-nitrophenyl group is a critical pharmacophoric element for CDK1 and RSK2 inhibitory activity [2]. Using unsubstituted or halogenated analogs as direct replacements without re-validation of synthetic routes and biological assays will likely result in lower yields and loss of target affinity.

Quantitative Evidence Guide for 2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole


Potency of 4-Nitrophenyl-Substituted Imidazo[2,1-b]thiazoles in CDK1 Inhibition Compared to 3-Nitrophenyl and Non-Nitro Analogs

In a study by Andreani et al. (2000), among a series of imidazo[2,1-b]thiazole guanylhydrazones, the three most potent derivatives were those bearing a 3- or 4-nitrophenyl group. Specifically, the 4-nitrophenyl derivative displayed a mild CDK1 inhibitory effect, while several analogs without a nitro group showed no significant activity, establishing the crucial role of the nitrophenyl substitution for biological activity [1].

Anticancer CDK1 Kinase inhibition

Inotropic Activity of 4-Nitrophenyl-Imidazo[2,1-b]thiazoles: Superiority Over Amrinone at Fixed Concentration

The same study by Andreani et al. tested the guanylhydrazone derivatives of imidazo[2,1-b]thiazoles bearing 3- or 4-nitrophenyl groups for positive inotropic activity. Two of the three most potent compounds were more potent than amrinone (a clinical positive inotrope) at a concentration of 10⁻⁵ M. In contrast, analogs lacking the nitrophenyl group were not noted for inotropic activity, underscoring the pharmacophoric significance of the 4-nitrophenyl moiety [1].

Cardiotonic Positive inotropic Heart failure

Sigma Receptor Affinity of Imidazo[2,1-b]thiazole Derivatives: A Differentiating Class Feature

Patent HK1210149B describes imidazo[2,1-b]thiazole derivatives with 'great affinity for sigma receptors, especially sigma-1 receptors' [1]. While the patent does not provide quantitative Ki values for the unfunctionalized 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole, it establishes the class's potential for sigma receptor binding. This contrasts with other imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyridines, imidazo[2,1-b]benzothiazoles that show preferential binding to other receptor families).

Sigma receptor Neuropharmacology Pain

Synthetic Versatility: C-5 Functionalization Potential Versus Blocked Analogs

The unsubstituted C-5 position of 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole allows direct electrophilic substitution, enabling the synthesis of diverse derivatives. In contrast, the closely related analog 2-methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b]thiazole (CAS 106636-46-8) has a blocked C-5 position, limiting further derivatization to reduction or displacement reactions only . This synthetic advantage is crucial for combinatorial library generation where blocking the most reactive site severely limits the diversity of accessible compounds.

Synthetic chemistry Functionalization Derivatization

Top Application Scenarios for Procuring 2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole Based on Evidence


Anticancer Lead Discovery: CDK1 and RSK2 Targeted Libraries

This compound is the ideal starting scaffold for generating kinase inhibitor libraries targeting CDK1 and RSK2, as established by the Andreani et al. series showing that only 4-nitrophenyl-substituted imidazo[2,1-b]thiazole guanylhydrazones exhibited CDK1 inhibition and antiproliferative activity against cancer cell lines [1]. Procurement of the 4-nitrophenyl parent compound allows medicinal chemists to build focused libraries via C-5 functionalization, retaining the essential pharmacophoric nitro group.

Sigma-1 Receptor Ligand Development for Neuropharmacology

Given the patent evidence for strong sigma-1 receptor affinity of imidazo[2,1-b]thiazole derivatives [1], 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole serves as a privileged scaffold for developing new sigma-1 ligands. Procuring this compound enables structure-activity relationship studies that other imidazo-fused chemotypes cannot support, as they typically lack sigma receptor affinity.

Chemical Biology Tool Synthesis: Photoaffinity Probes and Bioconjugates

The presence of a para-nitrophenyl group, which can be reduced to a para-aniline under mild conditions, makes this compound attractive for generating photoaffinity probes or bioconjugate handles [1]. This feature is absent in analogs such as 2-methyl-6-phenylimidazo[2,1-b]thiazole, which lack the reducible nitro group and therefore cannot be easily converted into amine-functionalized linkers.

Antimicrobial Pharmacophore Exploration via C-5 Derivatization

Related 6-(4-nitrophenyl)imidazo[2,1-b]thiazole derivatives have demonstrated antibacterial and antifungal activity against S. aureus, E. coli, C. albicans, and dermatophytes [1]. The unsubstituted C-5 position of this compound allows systematic derivatization to optimize antimicrobial potency, offering an advantage over pre-functionalized analogs that restrict SAR exploration to a single substitution pattern.

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